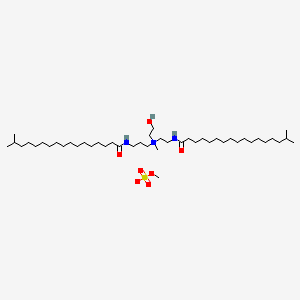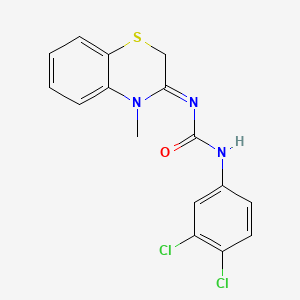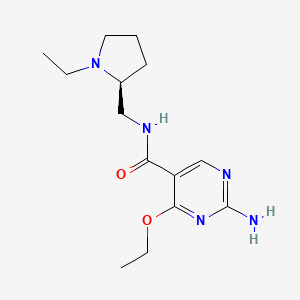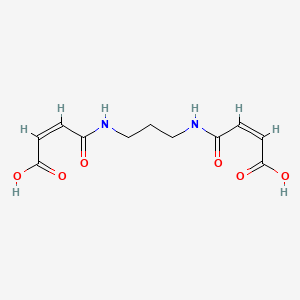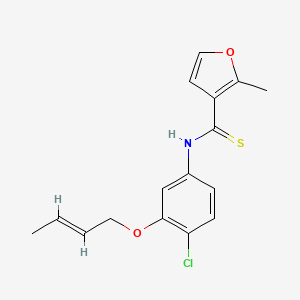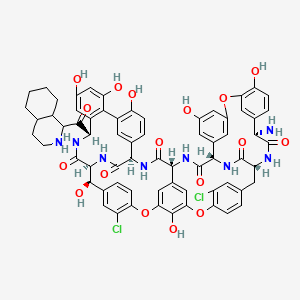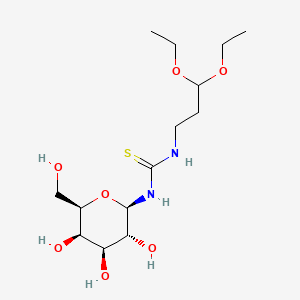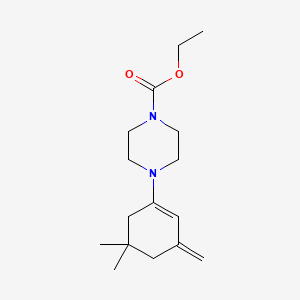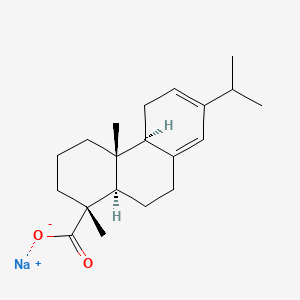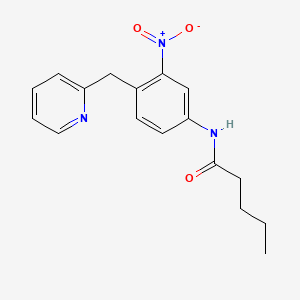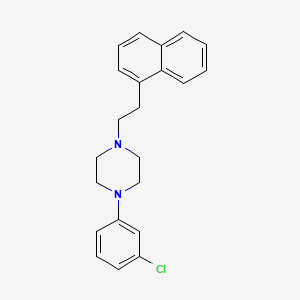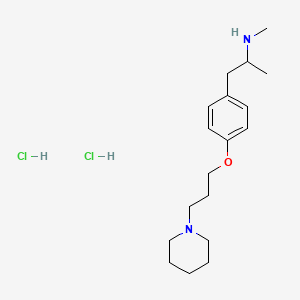
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is a complex organic compound that features a benzene ring, an ethanamine group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzeneethanamine core, followed by the introduction of the piperidine group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, N,alpha-dimethyl-: Shares a similar core structure but lacks the piperidine group.
Methamphetamine: Contains a similar benzeneethanamine core but differs in its functional groups and overall structure.
Uniqueness
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is unique due to the presence of both the piperidine and benzeneethanamine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
126002-34-4 |
|---|---|
Molecular Formula |
C18H32Cl2N2O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-methyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H30N2O.2ClH/c1-16(19-2)15-17-7-9-18(10-8-17)21-14-6-13-20-11-4-3-5-12-20;;/h7-10,16,19H,3-6,11-15H2,1-2H3;2*1H |
InChI Key |
YMHVBOJZCKPQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCCN2CCCCC2)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


